ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Overview
Description
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Hydroxylation: The hydroxyl group at the 5th position can be introduced via selective oxidation reactions.
Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Piperidine Substitution: The piperidine moiety is attached via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps for higher yields and purity, using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways involving indole derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts in industrial chemistry.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways . The presence of the bromine and hydroxyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- ETHYL 6-BROMO-1-CYCLOPROPYL-2-[(3,4-DIFLUOROPHENYLSULFINYL)METHYL]-5-HYDROXY-4-(1H-IMIDAZOL-1-YL)-1H-INDOLE-3-CARBOXYLATE
- ETHYL 6-BROMO-2-[(3,4-DIFLUOROPHENYLSULFINYL)METHYL]-5-HYDROXY-1-METHYL-4-(1H-IMIDAZOL-1-YL)-1H-INDOLE-3-CARBOXYLATE
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activity and applications
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h3,5-6,9-10,13-14,27H,2,4,7-8,11-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVNQSRRWODIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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